molecular formula C22H19N5O4 B6498835 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide CAS No. 946283-02-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide

Cat. No.: B6498835
CAS No.: 946283-02-9
M. Wt: 417.4 g/mol
InChI Key: YZEQYOGGSDNGCO-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a propanamide bridge to a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in related compounds . Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry are standard for verifying its structure .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c28-20(25-15-6-7-18-19(12-15)31-11-10-30-18)8-9-26-14-23-21-17(22(26)29)13-24-27(21)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEQYOGGSDNGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., benzodioxin, amide linkages, or heterocyclic cores) and are analyzed for comparative insights:

6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-Yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One ()

  • Core Structure : Benzo[b][1,4]oxazin-3-one fused with a pyrimidine ring.
  • Key Differences: Replaces the benzodioxin with a benzoxazinone and lacks the pyrazolo-pyrimidinone moiety.
  • Implications: The amino-pyrimidine group may enhance hydrogen bonding, while the methyl substituent on the oxazinone could influence metabolic stability. Synthesis uses phenyl-1,2,4-oxadiazoles under mild conditions, contrasting with the target compound’s likely coupling strategies .

N-(2,3-Dihydro-2-Oxo-1H-Benzimidazol-5-Yl)-2-[(4-Methoxyphenyl)Amino]Propanamide ()

  • Core Structure : Benzimidazolone linked to a propanamide with a 4-methoxyphenyl group.
  • Key Differences: The benzimidazolone core (two nitrogen atoms in a fused ring) differs from benzodioxin’s oxygen-rich structure. The 4-methoxy group may improve solubility but reduce membrane permeability compared to the target’s phenyl-pyrazolo-pyrimidinone.
  • Implications : Benzimidazolones are associated with antiviral and anticancer activities, suggesting divergent therapeutic applications .

1-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-N-(5-Methyl-1,3-Thiazol-2-Yl)-5-Oxopyrrolidine-3-Carboxamide ()

  • Core Structure: Shares the benzodioxin moiety and carboxamide linkage but incorporates a thiazole and pyrrolidinone.
  • The pyrrolidinone may confer conformational rigidity absent in the target’s pyrazolo-pyrimidinone.
  • Implications: Thiazole-containing compounds often exhibit antimicrobial activity, suggesting different target selectivity compared to the pyrazolo-pyrimidinone scaffold .

Structural and Functional Data Table

Compound Name Core Heterocycle Key Substituents Potential Biological Relevance
Target Compound Benzodioxin + Pyrazolo-pyrimidinone Phenyl, propanamide Kinase inhibition, antiproliferative
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-Yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Benzo[b][1,4]oxazin-3-one Amino-pyrimidine, methyl Hydrogen bonding, metabolic stability
N-(2,3-Dihydro-2-Oxo-1H-Benzimidazol-5-Yl)-2-[(4-Methoxyphenyl)Amino]Propanamide Benzimidazolone 4-Methoxyphenyl, propanamide Antiviral, anticancer
1-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-N-(5-Methyl-1,3-Thiazol-2-Yl)-5-Oxopyrrolidine-3-Carboxamide Benzodioxin + Thiazole Pyrrolidinone, methyl-thiazole Antimicrobial

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for benzodioxin derivatives (e.g., Cs$2$CO$3$-mediated couplings ), but its pyrazolo-pyrimidinone core may require specialized cyclization steps.
  • Structure-Activity Relationships (SAR): Benzodioxin vs. Benzoxazinone: Oxygen density in benzodioxin may enhance π-π stacking versus benzoxazinone’s hydrogen-bonding capacity . Pyrazolo-Pyrimidinone vs. Thiazole/Pyrrolidinone: The former’s planar structure favors kinase active-site binding, while thiazole/pyrrolidinone systems may target microbial enzymes .
  • Biological Potency : While direct activity data for the target compound is unavailable, structural analogs suggest kinase or PDE inhibition as plausible mechanisms.

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